4-(Azetidin-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde
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Overview
Description
4-(Azetidin-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde is a heterocyclic compound that features an azetidine ring, a thiazole ring, and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azetidin-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of the azetidine ring, which can be achieved through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The thiazole ring can be synthesized via the Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions: 4-(Azetidin-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products:
Oxidation: 4-(Azetidin-1-yl)-2-methoxy-1,3-thiazole-5-carboxylic acid.
Reduction: 4-(Azetidin-1-yl)-2-methoxy-1,3-thiazole-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Azetidin-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-(Azetidin-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets. The azetidine ring and thiazole ring can interact with enzymes and receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in protein function and signaling pathways .
Comparison with Similar Compounds
4-(Azetidin-1-ylsulfonyl)phenylboronic acid: Contains an azetidine ring and a boronic acid group, used in chemical synthesis and as a potential antiviral agent.
3-Phenoxy-1,4-diarylazetidin-2-ones: Structurally related compounds with potent antiproliferative activity targeting tubulin.
Uniqueness: 4-(Azetidin-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde is unique due to its combination of an azetidine ring, a thiazole ring, and an aldehyde group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and development.
Properties
Molecular Formula |
C8H10N2O2S |
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Molecular Weight |
198.24 g/mol |
IUPAC Name |
4-(azetidin-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C8H10N2O2S/c1-12-8-9-7(6(5-11)13-8)10-3-2-4-10/h5H,2-4H2,1H3 |
InChI Key |
UVBFFMXNDWCWDE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=C(S1)C=O)N2CCC2 |
Origin of Product |
United States |
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